N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
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Description
N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, also known as MP-10, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. MP-10 belongs to the class of pyrimidine derivatives and has been extensively studied for its mechanism of action and physiological effects.
Scientific Research Applications
Synthesis and Biological Activity
Research on compounds structurally related to N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide focuses on the synthesis of novel heterocyclic compounds incorporating the 1,2,4-oxadiazole and pyrimidine moieties. These compounds are synthesized through various chemical reactions, aiming at exploring their potential biological activities. For instance, the synthesis of polycyclic systems containing the 1,2,4-oxadiazole ring has been achieved through a one-pot condensation, leading to novel bicyclic systems whose biological activities were predicted using PASS (Prediction of Activity Spectra for Substances) (Kharchenko et al., 2008). Similarly, novel 1,2,4‐Oxadiazole heterocyclic compounds containing a 2‐H‐Pyranopyridine‐2‐one moiety have been synthesized, with expectations of enhanced hypertensive activity (Kumar & Mashelker, 2007).
Anticancer and Anti-inflammatory Properties
Further exploration into the biological activities of related compounds has identified potential anticancer and anti-inflammatory agents. For example, a series of novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing the versatility of the core chemical structure in targeting various biological pathways (Rahmouni et al., 2016).
Antimicrobial Activity
Compounds incorporating the 1,2,4-oxadiazole and pyrimidine moieties have also been investigated for their antimicrobial properties. The synthesis and study of the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides demonstrate the potential of these compounds in inhibiting the growth of various microbial strains, offering insights into their application as antimicrobial agents (Kolisnyk et al., 2015).
Properties
IUPAC Name |
N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O2/c1-8-11(17-20-16-8)15-12(19)9-6-10(14-7-13-9)18-4-2-3-5-18/h6-7H,2-5H2,1H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCZAJODGBUHSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1NC(=O)C2=CC(=NC=N2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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